molecular formula C16H23ClN2OS B2581183 2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1448037-00-0

2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2581183
CAS RN: 1448037-00-0
M. Wt: 326.88
InChI Key: NOSAJZSBVNTMRT-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone, also known as DMCM, is a chemical compound that is widely used in scientific research. DMCM belongs to the group of thiazepines and is a potent antagonist of the GABAA receptor.

Scientific Research Applications

Conversion and Ring Closure Reactions

The study of 2-(2-Chlorophenyl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone in scientific research spans various chemical processes, including conversion to benzodiazepines and ring closure reactions. Lahti and Gall (1976) demonstrated that certain N-alkylaminobenzophenones could undergo in vivo conversion to benzodiazepines in various animals, suggesting potential pharmacological activity derived from the formation of benzodiazepines (Lahti & Gall, 1976). Similarly, Moskvina, Shilin, and Khilya (2015) explored the condensation of chlorophenyl ethanone derivatives, leading to the production of isoflavones and various heterocycles, highlighting the compound's utility in synthesizing diverse chemical structures (Moskvina, Shilin, & Khilya, 2015).

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents another significant application of related compounds in scientific research. Mistry and Desai (2006) reported the efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, emphasizing the method's speed and efficacy in producing pharmacologically active substances (Mistry & Desai, 2006).

Photoisomerization Studies

The study of photoisomerization processes involving thiazepan derivatives indicates the compound's relevance in understanding light-induced chemical changes. Kowalewski and Margaretha (1993) investigated the oxidation and subsequent irradiation-induced isomerization of thiin-3-one oxides, contributing to the knowledge on photochemical transformations (Kowalewski & Margaretha, 1993).

Pharmacological Activity Evaluation

Compounds structurally related to this compound have been evaluated for their pharmacological activities. For example, research on azetidinones and thiazolidinones has shown antibacterial and antifungal properties, underscoring the potential for these compounds in developing new antimicrobial agents (Mistry & Desai, 2006).

properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2OS/c1-18(2)11-14-12-21-9-5-8-19(14)16(20)10-13-6-3-4-7-15(13)17/h3-4,6-7,14H,5,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSAJZSBVNTMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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